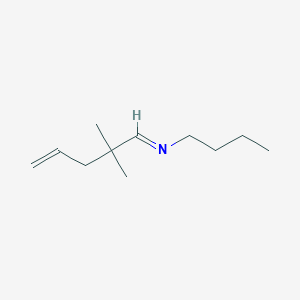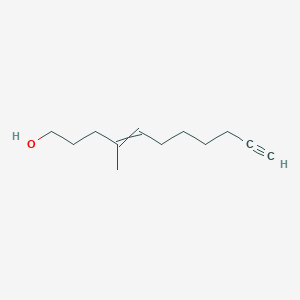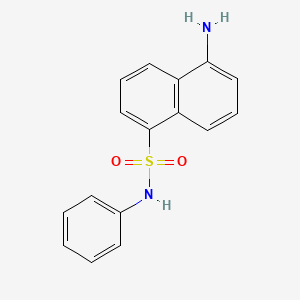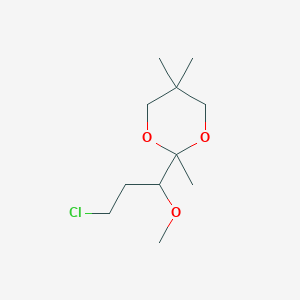
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine: is an organic compound characterized by its unique structure, which includes a butyl group, a dimethylpentene chain, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine typically involves the reaction of butylamine with 2,2-dimethylpent-4-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s imine group is of interest in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable building block in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine exerts its effects is primarily through its imine functional group. The imine can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2,2-dimethylpentan-1-imine: Similar structure but lacks the double bond in the pentene chain.
N-Butyl-2,2-dimethylhex-4-en-1-imine: Similar structure with an extended carbon chain.
N-Butyl-2,2-dimethylbut-4-en-1-imine: Similar structure with a shorter carbon chain.
Uniqueness
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is unique due to the presence of both the butyl group and the dimethylpentene chain, which confer specific reactivity and steric properties. These features make it distinct from other imines and valuable for applications requiring precise chemical modifications.
Properties
CAS No. |
918306-52-2 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-butyl-2,2-dimethylpent-4-en-1-imine |
InChI |
InChI=1S/C11H21N/c1-5-7-9-12-10-11(3,4)8-6-2/h6,10H,2,5,7-9H2,1,3-4H3 |
InChI Key |
SCWURQHOGNZSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)




![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)


![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)

